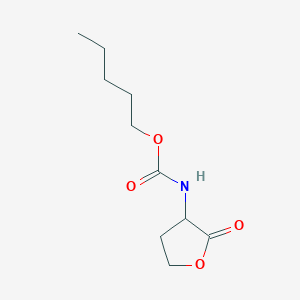
Pentyl (2-oxooxolan-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentyl (2-oxotetrahydrofuran-3-yl)carbamate is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various fields due to their unique chemical properties. This compound is characterized by the presence of a pentyl group attached to a 2-oxotetrahydrofuran-3-yl moiety through a carbamate linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentyl (2-oxotetrahydrofuran-3-yl)carbamate can be achieved through several methods. One common approach involves the reaction of pentanol with 2-oxotetrahydrofuran-3-yl isocyanate under controlled conditions. This reaction typically requires a solvent such as toluene and a catalyst like dibutyltin dilaurate to facilitate the formation of the carbamate linkage .
Industrial Production Methods
On an industrial scale, the production of carbamates often involves the use of phosgene or its derivatives. due to the toxic nature of phosgene, alternative methods such as the use of carbonylimidazolide in water have been developed. This method provides an efficient and general approach to synthesizing carbamates without the need for an inert atmosphere .
Chemical Reactions Analysis
Types of Reactions
Pentyl (2-oxotetrahydrofuran-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the carbamate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include oxides, alcohols, amines, and substituted carbamates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Pentyl (2-oxotetrahydrofuran-3-yl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of polymers and other materials due to its stability and reactivity .
Mechanism of Action
The mechanism by which pentyl (2-oxotetrahydrofuran-3-yl)carbamate exerts its effects involves several molecular targets and pathways:
Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Radical Scavenging: This compound exhibits antioxidant properties by scavenging free radicals through mechanisms such as hydrogen atom transfer (HAT) and single electron transfer followed by proton transfer (SETPT)
Comparison with Similar Compounds
Similar Compounds
- ®-Benzyl (2-oxotetrahydrofuran-3-yl)carbamate
- (S)-Benzyl (2-oxotetrahydrofuran-3-yl)carbamate
- 3-Morpholinopropyl phenyl carbamate
Uniqueness
Pentyl (2-oxotetrahydrofuran-3-yl)carbamate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its pentyl group provides hydrophobic characteristics, while the 2-oxotetrahydrofuran-3-yl moiety contributes to its reactivity and stability. These features make it a valuable compound for various applications in research and industry .
Properties
CAS No. |
61546-63-2 |
|---|---|
Molecular Formula |
C10H17NO4 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
pentyl N-(2-oxooxolan-3-yl)carbamate |
InChI |
InChI=1S/C10H17NO4/c1-2-3-4-6-15-10(13)11-8-5-7-14-9(8)12/h8H,2-7H2,1H3,(H,11,13) |
InChI Key |
IIUMQSGMSAZOSR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)NC1CCOC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



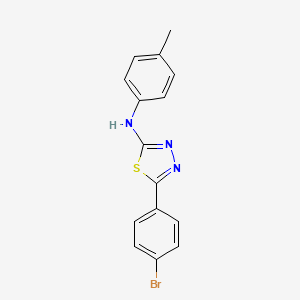

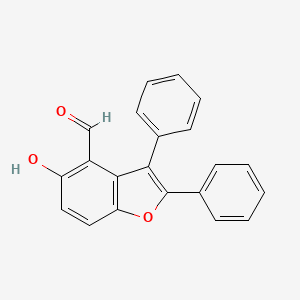
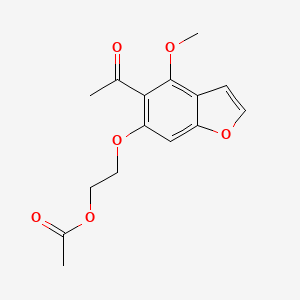
![2-[(2-Methylbenzo[h]quinolin-4-yl)sulfanyl]benzoic acid](/img/structure/B12897966.png)
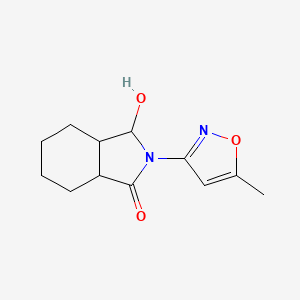


![4-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]piperidine-2,6-dione](/img/structure/B12897985.png)
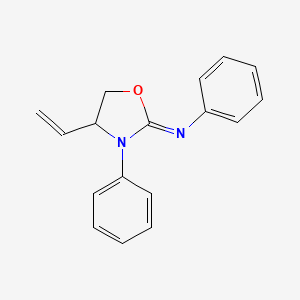
![Furo[2,3-f]-1,3-benzodioxole, 6-ethyl-7-methyl-](/img/structure/B12897993.png)
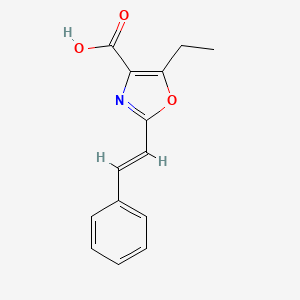
![1-[(Benzyloxy)carbonyl]-L-prolyl-2-methyl-L-leucine](/img/structure/B12898004.png)
